5-(4-Methoxyphenyl)naphtho[2,3-d][1,3]dioxole
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Overview
Description
5-(4-Methoxyphenyl)naphtho[2,3-d][1,3]dioxole is an organic compound that belongs to the class of naphtho[2,3-d][1,3]dioxoles This compound is characterized by the presence of a methoxyphenyl group attached to the naphtho[2,3-d][1,3]dioxole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)naphtho[2,3-d][1,3]dioxole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methoxyphenyl derivatives with naphthoquinone derivatives in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require heating to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(4-Methoxyphenyl)naphtho[2,3-d][1,3]dioxole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinone derivatives, while reduction can produce naphthohydroquinone derivatives .
Scientific Research Applications
5-(4-Methoxyphenyl)naphtho[2,3-d][1,3]dioxole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of dyes and pigments
Mechanism of Action
The mechanism of action of 5-(4-Methoxyphenyl)naphtho[2,3-d][1,3]dioxole involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes by binding to their active sites. This inhibition can affect various biochemical pathways, leading to potential therapeutic effects. The compound’s interaction with molecular targets such as lipoxygenases and other enzymes is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- Naphtho[2,3-d]-1,3-dioxole-5-ol
Uniqueness
5-(4-Methoxyphenyl)naphtho[2,3-d][1,3]dioxole is unique due to its specific structural features, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and biological activity profiles, making it a valuable compound for various research applications .
Properties
Molecular Formula |
C18H14O3 |
---|---|
Molecular Weight |
278.3 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)benzo[f][1,3]benzodioxole |
InChI |
InChI=1S/C18H14O3/c1-19-14-7-5-12(6-8-14)15-4-2-3-13-9-17-18(10-16(13)15)21-11-20-17/h2-10H,11H2,1H3 |
InChI Key |
QJDPXSZDLXIWDI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC=CC3=CC4=C(C=C32)OCO4 |
Origin of Product |
United States |
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